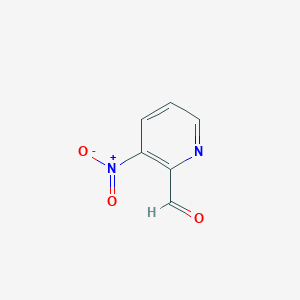

3-Nitropicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERYBWXKTKFOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317137 | |

| Record name | 3-Nitropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10261-94-6 | |

| Record name | 10261-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of 3-Nitropicolinaldehyde in Modern Synthesis

An In-Depth Technical Guide to 3-Nitropicolinaldehyde for Scientific Professionals

Prepared by: Gemini, Senior Application Scientist

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of starting materials is paramount. Heterocyclic aldehydes, particularly those embedded within a pyridine framework, represent a class of exceptionally versatile intermediates. This compound (CAS No. 10261-94-6), also known as 3-nitro-2-pyridinecarboxaldehyde, emerges as a compound of significant interest. Its unique electronic and structural features—a reactive aldehyde group for molecular elaboration, a pyridine ring common in bioactive molecules, and an electron-withdrawing nitro group that modulates reactivity and offers further synthetic handles—make it a valuable building block for researchers and drug development professionals. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its effective application in research and development. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10261-94-6 | [1] |

| Molecular Formula | C₆H₄N₂O₃ | [1] |

| Molecular Weight | 152.11 g/mol | [1] |

| Synonyms | 3-Nitro-pyridine-2-carbaldehyde, 2-Formyl-3-nitropyridine | [1] |

| Melting Point | Data not readily available. Isomeric 5-nitropyridine-2-carboxaldehyde melts at 54-57°C. | |

| Boiling Point | 283.2 °C at 760 mmHg | [1] |

| Density | 1.432 g/cm³ | [1] |

| Flash Point | 125.1 °C | [1] |

| Calculated logP | 1.3255 | [1] |

| Calculated TPSA | 75.78 Ų | [1] |

Note on LogP and TPSA: The octanol-water partition coefficient (logP) and Topological Polar Surface Area (TPSA) are critical computed parameters in drug discovery for predicting a molecule's pharmacokinetic profile. A logP of 1.33 suggests moderate lipophilicity. The TPSA of 75.78 Ų is a key indicator of membrane permeability and bioavailability; values in this range are common for orally absorbed drugs. Aromatic nitro compounds are known to possess a wide spectrum of biological activities, and their synthesis is a significant area of medicinal chemistry.[2][3]

Synthesis and Chemical Reactivity

The utility of this compound as a building block is predicated on its accessible synthesis and predictable reactivity.

Established Synthetic Protocol

The most direct reported synthesis involves the selective oxidation of 2-methyl-3-nitropyridine. The causality behind this choice is the commercial availability of the starting material and the reliability of benzylic oxidation.

Reaction: Oxidation of 2-methyl-3-nitropyridine Reagent: Selenium(IV) oxide (SeO₂) Solvent: 1,4-Dioxane Conditions: Heating for 16 hours

This method leverages the ability of SeO₂ to oxidize activated methyl groups, such as those adjacent to an aromatic ring, to the corresponding aldehyde with good yields.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Synthetic Potential

The chemical personality of this compound is governed by its three key functional components: the aldehyde, the nitro group, and the pyridine ring. This trifecta of reactivity allows for diverse and orthogonal chemical modifications.

-

Aldehyde Group: As a primary site for C-C and C-N bond formation, the aldehyde is amenable to a vast array of classical organic reactions, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To generate alkenes.

-

Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and imines.

-

Oxidation/Reduction: To yield the corresponding carboxylic acid or alcohol.

-

-

Nitro Group: The strongly electron-withdrawing nitro group serves two purposes. It deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ). Furthermore, the nitro group itself can be:

-

Reduced: Selectively reduced to an amine (—NH₂), providing a key vector for introducing new functionalities, such as in the synthesis of 2,3-diaminopyridine derivatives.

-

Displaced: Under certain conditions, it can be displaced by strong nucleophiles.

-

This inherent reactivity makes it a valuable intermediate for building molecular complexity, particularly in the synthesis of heterocyclic compounds for medicinal evaluation.[4]

Logical Relationship: Synthetic Utility of this compound

Caption: Key reaction pathways for this compound.

Analytical Characterization: A Spectroscopic Profile

While a comprehensive public database of experimental spectra for this compound is sparse, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be highly informative.

-

Aldehyde Proton (-CHO): A singlet appearing significantly downfield, likely in the δ 9.8-10.2 ppm range, due to the deshielding effects of the carbonyl and the aromatic ring.

-

Aromatic Protons: Three protons on the pyridine ring will appear as distinct multiplets in the aromatic region (δ 7.5-9.0 ppm). The H6 proton, adjacent to the nitrogen, will be the most downfield. The coupling patterns (dd, dd, dd) between H4, H5, and H6 will be characteristic and allow for unambiguous assignment.

-

-

¹³C NMR: Six distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically δ > 185 ppm.

-

Aromatic Carbons: The five sp² carbons of the pyridine ring will appear in the δ 120-160 ppm range. The carbon bearing the nitro group (C3) and the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded within this region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.

-

N-O Stretch (Nitro Group): Two characteristic strong bands, one symmetric and one asymmetric, typically appearing around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹.

-

C-H Stretch (Aldehyde): A pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending bands below 900 cm⁻¹, characteristic of the substitution pattern.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a clear molecular ion peak at m/z = 152.

-

Key Fragmentation: Characteristic fragmentation patterns would include the loss of the aldehyde proton ([M-1]⁺ at m/z 151), loss of the formyl group ([M-29]⁺ at m/z 123), and loss of the nitro group ([M-46]⁺ at m/z 106).

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.

-

Respiratory Protection: Use only in a well-ventilated fume hood. If ventilation is inadequate, a certified respirator is required.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.

Conclusion

This compound is a high-value chemical intermediate characterized by its versatile reactivity. The presence of orthogonally addressable aldehyde and nitro functionalities on a biologically relevant pyridine scaffold makes it an ideal starting point for the synthesis of diverse compound libraries in medicinal chemistry and materials science. While its direct application in marketed drugs is not documented, its role as a precursor to more complex heterocyclic systems is clear.[5][6] A firm grasp of its properties, synthetic access, and chemical behavior, as detailed in this guide, empowers researchers to effectively integrate this potent building block into their synthetic strategies.

References

-

3-Nitropyridine-2-Carbaldehyde. LookChem. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Center for Biotechnology Information. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. National Center for Biotechnology Information. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 4. One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 3-Nitropicolinaldehyde: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive overview of 3-Nitropicolinaldehyde, a key chemical intermediate, for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a precursor to potent biological agents.

Core Chemical Identity of this compound

This compound, a substituted pyridine derivative, is a pivotal building block in organic synthesis, particularly for crafting complex heterocyclic scaffolds with therapeutic potential.

Chemical Structure and IUPAC Nomenclature

The molecule consists of a pyridine ring substituted with a nitro group at the 3-position and an aldehyde (formyl) group at the 2-position.

-

IUPAC Name: 3-nitropyridine-2-carbaldehyde[1]

-

Synonyms: this compound, 2-Formyl-3-nitropyridine, 3-Nitro-2-pyridinecarboxaldehyde[1]

-

CAS Number: 10261-94-6[1]

-

Molecular Formula: C₆H₄N₂O₃[1]

The presence of the electron-withdrawing nitro group and the reactive aldehyde function on adjacent carbons of the pyridine ring imparts unique reactivity to this molecule, making it a valuable synthon.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Boiling Point | 283.2 °C at 760 mmHg | [1] |

| Density | 1.432 g/cm³ | [1] |

| Flash Point | 125.1 °C | [1] |

| Refractive Index | 1.627 | [1] |

| Vapor Pressure | 0.00321 mmHg at 25°C | [1] |

| LogP | 1.32550 | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the oxidation of 2-methyl-3-nitropyridine. This method offers a reliable route to the desired aldehyde with good yields. The choice of an oxidizing agent is critical; selenium dioxide (SeO₂) is a commonly employed and effective reagent for this transformation.

Causality in Experimental Choices

The oxidation of a methyl group to an aldehyde requires a selective oxidizing agent that does not further oxidize the aldehyde to a carboxylic acid or react with the nitro group. Selenium dioxide is well-suited for this purpose as it is a specific oxidant for activated methyl and methylene groups, such as the methyl group at the 2-position of the pyridine ring, which is activated by the adjacent nitrogen atom. The use of an inert solvent like 1,4-dioxane provides a suitable reaction medium with a boiling point appropriate for the reaction temperature, ensuring a controlled reaction rate. The extended reaction time (16 hours) is necessary to drive the reaction to completion.

Experimental Protocol: Oxidation of 2-Methyl-3-nitropyridine

This protocol is based on established methodologies for the selective oxidation of methylpyridines.

Materials:

-

2-methyl-3-nitropyridine

-

Selenium(IV) oxide (SeO₂)

-

1,4-Dioxane

-

Standard laboratory glassware for reflux and extraction

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitropyridine in 1,4-dioxane.

-

Addition of Oxidant: To this solution, add a stoichiometric amount of selenium(IV) oxide.

-

Reflux: Heat the reaction mixture to reflux and maintain it for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the selenium byproduct.

-

Extraction: The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Gateway to Bioactive Molecules

While this compound is primarily a chemical intermediate, its true significance in drug development lies in its role as a precursor to a class of compounds with potent anticancer activity: pyridine-2-carboxaldehyde thiosemicarbazones .[2] The reaction of this compound with thiosemicarbazide, followed by reduction of the nitro group, leads to the formation of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a well-known anticancer agent.

From Intermediate to Active Pharmaceutical Ingredient (API)

The aldehyde functional group of this compound readily undergoes condensation with the primary amine of thiosemicarbazide to form a thiosemicarbazone. Subsequent reduction of the nitro group to an amine is a critical step, as the resulting 3-amino derivative exhibits significant biological activity. One of the most studied compounds in this class is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) , which has been investigated in numerous clinical trials for its anticancer properties.[4]

Mechanism of Action: Inhibition of Ribonucleotide Reductase

The primary molecular target of Triapine and related thiosemicarbazones is the enzyme ribonucleotide reductase (RNR) .[4][5] RNR is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[6] By inhibiting RNR, these compounds effectively halt DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3][7]

The mechanism of RNR inhibition by these thiosemicarbazones is multifaceted and involves:

-

Iron Chelation: These compounds are potent chelators of iron. The R2 subunit of RNR contains a tyrosyl free radical that is essential for its catalytic activity and is stabilized by a di-iron center. By chelating this iron, the thiosemicarbazones disrupt the radical and inactivate the enzyme.

-

Generation of Reactive Oxygen Species (ROS): The iron complexes of these thiosemicarbazones can be redox-active, leading to the generation of damaging reactive oxygen species within the cell, further contributing to their cytotoxic effects.[4]

Signaling Pathway of RNR Inhibition-Induced Apoptosis

Caption: Signaling pathway of RNR inhibition by Triapine.

Conclusion

This compound is a chemical intermediate of significant value to the drug development community. Its well-defined structure, accessible synthesis, and, most importantly, its role as a key precursor to potent anticancer agents like Triapine, underscore its importance. The ability of its thiosemicarbazone derivatives to target a fundamental cellular process—DNA synthesis—through the inhibition of ribonucleotide reductase provides a clear and compelling mechanism of action. This guide has provided a technical framework for understanding and utilizing this compound in the pursuit of novel therapeutics.

References

-

3-Nitropyridine-2-Carbaldehyde. LookChem. [Link]

-

Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions. [Link]

-

Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLOS ONE. [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules. [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.

-

Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Biomolecules. [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings. [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

-

Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Studies on ribonucleoside-diphosphate reductase from Escherichia coli. The product dCDP is a competitive inhibitor and functions as a spectroscopic probe for the substrate binding site; demonstration by enzyme kinetics and 1H NMR. European Journal of Biochemistry. [Link]

-

3-Pyridinecarboxaldehyde: A Cornerstone Intermediate for Chemical Synthesis. Medium. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

-

Alterations in the cyclic AMP signal transduction pathway regulating ribonucleotide reductase gene expression in malignant H-ras transformed cell lines. International Journal of Cancer. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]

-

Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. PubMed. [Link]

-

Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor. Cancers. [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

Sources

- 1. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alterations in the cyclic AMP signal transduction pathway regulating ribonucleotide reductase gene expression in malignant H-ras transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Nitropicolinaldehyde from 2-Chloro-3-nitropyridine

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for converting 2-chloro-3-nitropyridine into 3-nitropicolinaldehyde, a valuable aldehyde building block in medicinal chemistry and drug development. Recognizing the absence of a direct, single-step conversion in established literature, this document outlines a scientifically sound, two-step strategy designed for high efficacy and selectivity. The proposed route involves an initial nucleophilic aromatic substitution to yield a nitrile intermediate, followed by a controlled partial reduction. This guide is tailored for researchers, chemists, and drug development professionals, offering a detailed rationale for the synthetic strategy, step-by-step experimental protocols, critical safety considerations, and methods for purification and characterization.

Introduction

Significance of this compound in Drug Discovery

Substituted pyridine aldehydes are cornerstone intermediates in the synthesis of complex heterocyclic scaffolds that form the core of numerous pharmaceutical agents. This compound, in particular, offers a unique combination of functional groups: a reactive aldehyde for chain extension and cyclization reactions, and a nitro group that can be further transformed or used to modulate the electronic properties of a target molecule. Its application spans the synthesis of kinase inhibitors, antiviral agents, and other biologically active compounds, making a reliable synthetic route to this molecule highly valuable.

Properties of the Starting Material: 2-Chloro-3-nitropyridine

2-Chloro-3-nitropyridine is a readily available and highly reactive starting material. The pyridine nitrogen and the adjacent, strongly electron-withdrawing nitro group work in concert to render the C2 position exceptionally electrophilic. This pronounced electron deficiency makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This inherent reactivity is the lynchpin of the proposed synthetic strategy.

Strategic Analysis of the Synthetic Challenge

A direct conversion of the C-Cl bond to a C-CHO bond is challenging and often requires specialized organometallic reagents or harsh conditions that may not be compatible with the nitro group. A more practical and reliable approach is a two-step functional group interconversion. The optimal strategy involves:

-

Installation of a latent aldehyde group: Replacing the chlorine with a functional group that can be cleanly and selectively converted to an aldehyde. The cyano group (-CN) is an ideal candidate.

-

Unmasking the aldehyde: A controlled reduction of the nitrile intermediate to the desired aldehyde.

This approach leverages well-established, high-yielding chemical transformations and offers excellent control over the reaction outcome.

Proposed Synthetic Pathway: A Two-Step Approach

Overall Reaction Scheme

The proposed synthesis proceeds via a 2-cyano-3-nitropyridine intermediate, as depicted below.

Caption: Overall two-step synthesis of this compound.

Rationale for the Chosen Route

-

Step 1 (Cyanation): The SNAr reaction of 2-chloro-3-nitropyridine with a cyanide salt (e.g., NaCN or KCN) is mechanistically favored.[3] The strong electron-withdrawing nature of the ortho-nitro group and the ring nitrogen stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy for the substitution.[1][2] Polar aprotic solvents like DMSO are ideal as they effectively solvate the cation (Na⁺) while leaving the cyanide nucleophile highly reactive.

-

Step 2 (Reduction): The reduction of a nitrile to an aldehyde requires a reagent that can deliver a single hydride equivalent and form a stable intermediate that resists over-reduction. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[4][5] At low temperatures (-78 °C), DIBAL-H coordinates to the nitrile nitrogen and delivers a hydride to the carbon, forming a stable aluminum-imine complex.[6] This complex is inert to further reduction. Upon aqueous workup, the complex hydrolyzes to release the aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Cyano-3-nitropyridine

This protocol describes the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with sodium cyanide. An analogous procedure using 2-bromo-3-nitropyridine and copper(I) cyanide has been reported to be effective.[7][8]

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Cyano-3-nitropyridine.

Materials & Reagents:

-

2-Chloro-3-nitropyridine (1.0 equiv)

-

Sodium Cyanide (NaCN) (1.2 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Deionized Water & Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-chloro-3-nitropyridine (1.0 equiv).

-

Dissolution: Add anhydrous DMSO to create a 0.5 M solution. Stir until the solid is fully dissolved.

-

Reagent Addition: Carefully add sodium cyanide (1.2 equiv) to the solution in portions at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMSO).

-

Washing & Drying: Combine the organic extracts and wash with brine to remove residual DMSO. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-cyano-3-nitropyridine.[7]

Self-Validation & Characterization:

-

Yield: Expected yield is typically in the range of 65-85%.

-

Appearance: Expected to be a white to yellow or brown solid.[9]

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. (Molecular Formula: C₆H₃N₃O₂; MW: 149.11 g/mol ).[9]

CRITICAL SAFETY INFORMATION: CYANIDE HANDLING

Sodium cyanide (NaCN) is FATAL if swallowed, inhaled, or in contact with skin.[10][11]

ALWAYS handle NaCN in a certified chemical fume hood.[10]

Wear appropriate PPE, including double gloves (nitrile), a lab coat, and chemical splash goggles.[12]

NEVER allow cyanide salts to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas.[12][13] The workup must be performed in a well-ventilated hood, and the aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal according to institutional guidelines.

Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

Step 2: Selective Reduction to this compound

This protocol details the partial reduction of the nitrile intermediate using DIBAL-H at low temperature.

Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the purified 2-cyano-3-nitropyridine (1.0 equiv).

-

Dissolution: Dissolve the nitrile in anhydrous toluene or Dichloromethane (DCM) (to ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[14]

-

Reagent Addition: Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.2-1.5 equiv) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.[15]

-

Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the very slow, dropwise addition of methanol to consume excess DIBAL-H.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours or overnight until two clear layers form. This chelates the aluminum salts and breaks up the gelatinous precipitate.[14]

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate or DCM.

-

Washing & Drying: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Self-Validation & Characterization:

-

Yield: Expected yields for this reduction are generally good, often >70%.

-

Appearance: Expected to be a solid.

-

Characterization: Confirm the final structure via NMR, IR (presence of aldehyde C=O stretch ~1700 cm⁻¹, absence of nitrile C≡N stretch ~2230 cm⁻¹), and Mass Spectrometry. (Molecular Formula: C₆H₄N₂O₃; MW: 152.11 g/mol ).[16][17][18]

CRITICAL SAFETY INFORMATION: DIBAL-H HANDLING

DIBAL-H is a pyrophoric reagent that reacts violently with water and air.

ALWAYS handle DIBAL-H solutions under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and syringe techniques.

The quenching and workup steps are highly exothermic and will release hydrogen gas. Perform these steps slowly, with adequate cooling and ventilation, away from ignition sources.

Data Summary and Analysis

The following table summarizes the key parameters for the proposed two-step synthesis.

| Parameter | Step 1: Cyanation | Step 2: Reduction |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Partial Reduction |

| Starting Material | 2-Chloro-3-nitropyridine | 2-Cyano-3-nitropyridine |

| Key Reagent | Sodium Cyanide (NaCN) | DIBAL-H |

| Solvent | DMSO | Toluene or DCM |

| Temperature | 80-100 °C | -78 °C |

| Typical Yield | 65-85% | >70% |

| Final Product | 2-Cyano-3-nitropyridine | This compound |

| Purification | Column Chromatography | Column Chromatography |

Conclusion and Future Outlook

This guide presents a reliable and well-precedented two-step pathway for the synthesis of this compound from 2-chloro-3-nitropyridine. The strategy leverages a robust SNAr cyanation followed by a selective DIBAL-H reduction, providing a clear and actionable route for researchers. The detailed protocols emphasize the critical importance of reaction conditions and safety procedures, particularly when handling highly toxic and reactive reagents.

Future research could explore alternative methods for the introduction of the one-carbon unit, such as palladium-catalyzed formylation or the use of formyl anion equivalents, to potentially shorten the synthetic sequence or improve overall atom economy. However, the nitrile-based route described herein remains the gold standard for its reliability, scalability, and high yields.

References

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

Organic Chemistry Portal. Nitrile to Aldehyde - Common Conditions. [Link]

-

Chemistry Steps. DIBAL Reducing Agent. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

- Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

-

Northwestern University. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

-

Scribd. Safety Data Sheet: Sodium Cyanide. [Link]

-

LookChem. 3-Nitropyridine-2-Carbaldehyde. [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

-

PubChem. 4-Nitropicolinaldehyde. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

PubChem. 6-Nitropicolinaldehyde. [Link]

-

PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 4. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. 2-Cyano-3-nitropyridine | 51315-07-2 [chemicalbook.com]

- 8. 2-Cyano-3-nitropyridine | 51315-07-2 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. uthsc.edu [uthsc.edu]

- 13. scribd.com [scribd.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3-Nitropyridine-2-Carbaldehyde|lookchem [lookchem.com]

- 17. 4-Nitropicolinaldehyde | C6H4N2O3 | CID 14578929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 6-Nitropicolinaldehyde | C6H4N2O3 | CID 14761467 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitropicolinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropicolinaldehyde, also known as 3-nitro-2-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique electronic structure, characterized by the electron-withdrawing effects of both the nitro group and the aldehyde function on the pyridine ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, characteristic reactions, and its emerging applications, particularly in the realm of drug discovery and development.

Part 1: Physicochemical and Spectroscopic Profile

Molecular Structure and Properties

This compound possesses a molecular formula of C₆H₄N₂O₃ and a molecular weight of 152.11 g/mol .[1] The molecule's structure, featuring an aldehyde group at the 2-position and a nitro group at the 3-position of a pyridine ring, is fundamental to its chemical behavior. The synergistic electron-withdrawing nature of these substituents renders the pyridine ring electron-deficient, influencing its reactivity towards nucleophiles.

graph "3_Nitropicolinaldehyde_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

}

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine (Precursor) [2]

Causality: This two-step, one-pot procedure begins with a nucleophilic aromatic substitution (SNAr) on 2-chloro-3-nitropyridine. The malonate anion is a soft carbon nucleophile, ideal for this transformation. The subsequent acidic hydrolysis and decarboxylation efficiently convert the malonate ester group to a methyl group.

-

To a stirred suspension of sodium hydride (60% in mineral oil, 20 mmol) in anhydrous THF (30 mL), add diethyl malonate (10 mmol) dropwise.

-

Stir the suspension for 15 minutes at room temperature until hydrogen evolution ceases.

-

Add a solution of 2-chloro-3-nitropyridine (10 mmol) in THF (20 mL).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Pour the mixture into water (200 mL) and acidify with concentrated HCl to pH 3.

-

Extract the aqueous layer with chloroform, and evaporate the solvent from the combined organic layers.

-

To the residue, add 50% H₂SO₄ (30 mL) and heat the mixture to effect hydrolysis and decarboxylation, monitoring by TLC until the intermediate is consumed.

-

After cooling, carefully neutralize the mixture and extract the product, 2-methyl-3-nitropyridine. Purify by column chromatography or recrystallization.

Experimental Protocol: Oxidation to this compound [3]

Causality: Selenium dioxide is a specific oxidizing agent for converting activated methyl groups (allylic or benzylic-type) to aldehydes. The methyl group at the 2-position of the pyridine ring is activated by the adjacent ring nitrogen, making this a suitable method.

-

In a round-bottom flask, dissolve 2-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as 1,4-dioxane.

-

Add selenium(IV) oxide (SeO₂, ~1.1 equivalents).

-

Heat the reaction mixture under reflux for approximately 16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Transformations

The dual functionality of this compound makes it a versatile reagent for constructing a variety of heterocyclic systems.

1. Reactions of the Aldehyde Group:

-

Schiff Base (Imine) Formation: The aldehyde readily condenses with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in creating ligands for metal complexes and as intermediates for further cyclization reactions.[4]

Experimental Protocol: Synthesis of 3-Nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone [4]

-

In a 100 mL round-bottom flask, combine furan-2-carbohydrazide (2.0 mmol) and this compound (2.0 mmol).

-

Add a mixed solvent of ethanol and water (3:1 v/v, 20 mL).

-

Heat the mixture to 85 °C and maintain this temperature with stirring for 6 hours.

-

Cool the reaction mixture to allow the hydrazone product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Knoevenagel Condensation: It can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated systems, which are precursors to various pyridopyrimidines and other fused heterocycles.

-

Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding alcohol, (3-nitropyridin-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This transformation is useful when the nitro group needs to be preserved for subsequent reactions.

-

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the aldehyde to 3-nitropicolinic acid.

2. Reactions Involving the Nitro Group:

-

Reduction to Amine: The nitro group can be reduced to an amino group, forming 3-aminopicolinaldehyde. This is a critical transformation, as the resulting aminopyridine scaffold is a common feature in many bioactive molecules. A variety of reducing systems can be employed, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., SnCl₂/HCl).[5]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitro group, can facilitate the displacement of the nitro group itself by strong nucleophiles, particularly sulfur nucleophiles.[2] This allows for the introduction of various substituents at the 3-position.

Caption: Key chemical transformations of this compound.

Part 3: Applications in Drug Development and Medicinal Chemistry

Heterocyclic compounds containing the pyridine nucleus are ubiquitous in pharmaceuticals.[6] The specific substitution pattern of this compound makes it a valuable intermediate for accessing novel chemical space in drug discovery.

-

Scaffold for Bioactive Heterocycles: The reactivity of both the aldehyde and nitro groups allows for the construction of diverse and complex heterocyclic systems. For example, condensation followed by cyclization and reduction can lead to scaffolds found in kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[7]

-

Synthesis of Thiosemicarbazones: Thiosemicarbazones derived from pyridine-2-carboxaldehydes are a well-known class of compounds with significant antitumor activity.[5][8] this compound serves as a direct precursor to 3-nitro-substituted analogues, which can be further reduced to the corresponding 3-amino derivatives. These substitutions modulate the electronic properties and metal-chelating abilities of the thiosemicarbazone, influencing their biological efficacy.

-

Precursor to Fused Pyridine Systems: The Knoevenagel condensation products of this compound are ideal substrates for intramolecular cyclization reactions, leading to fused ring systems like pyridopyrimidines and other structures of medicinal interest.

Part 4: Safety, Handling, and Storage

As a nitroaromatic aldehyde, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from analogous compounds like 3-nitrobenzaldehyde and 3-pyridinecarboxaldehyde provide essential guidance.

-

Hazards: The compound is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Nitroaromatic compounds should be handled as potentially toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[3]

-

Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.

Conclusion

This compound is a versatile and reactive intermediate with significant potential for the synthesis of complex organic molecules. Its well-defined reactivity, stemming from the strategically placed aldehyde and nitro functionalities on a pyridine core, provides chemists with a powerful tool for constructing novel heterocyclic scaffolds. As the demand for new therapeutic agents continues to grow, the importance of such specialized building blocks in medicinal chemistry and drug development is poised to increase, making a thorough understanding of their properties and chemical behavior more critical than ever.

References

-

Nikol'skiy, V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. [Link]

-

Wang, L., & Lin, D. (2018). Synthesis, Crystal Structure of 3-Nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone. IOP Conference Series: Materials Science and Engineering, 394, 022021. [Link]

-

LookChem. 3-Nitropyridine-2-Carbaldehyde. [Link]

- Google Patents.

-

Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. [Link]

-

AA Blocks. Catalytic Hydrogenation Of Aldehydes. [Link]

-

ResearchGate. Synthesis of 3-nitropyridine (III). [Link]

- Google Patents.

-

Bloom Tech. How do you synthesize 3-Nitrobenzaldehyde?. [Link]

-

Dalton Transactions (RSC Publishing). Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes.... [Link]

-

ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. [Link]

-

ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

PubChem - NIH. 4-Nitropicolinaldehyde. [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

-

PubChem - NIH. 6-Nitropicolinaldehyde. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

RSC Publishing. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. [Link]

-

ResearchGate. Production of pyridinecarboxy aldehydes, nicotinic and isonicotinic and picolinic acids.... [Link]

-

UT Southwestern. Patents - Medicinal Chemistry. [Link]

-

ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. [Link]

-

PubChem - NIH. Compounds - Patent US-12410175-B2. [Link]

-

Scribd. 3 Nitrobenzaldehyde. [Link]

- Google Patents.

-

PubChem - NIH. Heterocyclic compounds and uses thereof - Patent US-10253047-B2. [Link]

-

MySkinRecipes. 2-Methyl-3-nitropyridine. [Link]

Sources

- 1. 3-Nitropyridine-2-Carbaldehyde | 10261-94-6 [chemicalbook.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Nitropyridine-2-Carbaldehyde|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 3-Nitropicolinaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Nitropicolinaldehyde (also known as 3-Nitro-2-pyridinecarboxaldehyde), a pivotal intermediate in pharmaceutical and materials science research. Recognizing the scarcity of consolidated quantitative solubility data, this document synthesizes theoretical principles with established physicochemical properties to offer researchers a robust framework for solvent selection and experimental design. It delivers an in-depth exploration of the molecular features governing solubility, a summary of available data, and a detailed, field-proven protocol for the empirical determination of solubility. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions, streamline experimental workflows, and accelerate research and development.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a versatile heterocyclic aldehyde whose utility in organic synthesis is significant. Its pyridine ring, substituted with both an electron-withdrawing nitro group and a reactive aldehyde, makes it a valuable precursor for a diverse range of more complex molecules, including potential pharmaceutical agents and functional materials. The success of any synthetic or purification procedure, such as reaction setup, workup, and recrystallization, is fundamentally dictated by the solubility of the reagents and products in the chosen solvent system.[1] An understanding of the solubility of this compound is therefore not merely academic but a critical parameter for process optimization, yield maximization, and purity control.

This guide moves beyond a simple tabulation of data to explain the underlying chemical principles that govern the solubility of this compound. By understanding why this compound dissolves in certain solvents and not others, researchers can rationally select solvent systems for a variety of applications, from routine reactions to the challenging task of growing single crystals for X-ray analysis.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2] The molecular structure of this compound provides clear indicators of its expected solubility behavior.

Molecular Structure and Polarity

This compound possesses a molecular structure characterized by a combination of polar and aromatic features.

Figure 1. Molecular Structure of this compound.

The key features influencing its polarity are:

-

Pyridine Ring: A heterocyclic aromatic ring containing an electronegative nitrogen atom, which introduces a dipole moment.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

-

Aldehyde Group (-CHO): A polar group containing a carbonyl (C=O) double bond.

The combination of these polar functional groups on a relatively small aromatic scaffold results in a molecule with significant overall polarity. The calculated Polar Surface Area (PSA) of 75.78 Ų is indicative of a molecule with polar characteristics.[3]

Hydrogen Bonding Capability

This compound can act as a hydrogen bond acceptor at several sites: the nitrogen atom of the pyridine ring, the oxygen atoms of the nitro group, and the oxygen atom of the aldehyde group. However, it lacks a hydrogen bond donor (i.e., a hydrogen atom attached to a highly electronegative atom like oxygen or nitrogen). This asymmetry in hydrogen bonding capability is a crucial determinant of its solubility profile. It will dissolve more readily in solvents that can act as hydrogen bond donors.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 10261-94-6 | [3] |

| Molecular Formula | C₆H₄N₂O₃ | [3] |

| Molecular Weight | 152.11 g/mol | [4] |

| Density | 1.432 g/cm³ | [3] |

| Boiling Point | 283.2 °C at 760 mmHg | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.32550 | [3] |

| Polar Surface Area (PSA) | 75.78 Ų | [3] |

The LogP value of 1.32550 suggests a moderate lipophilicity, indicating that while it has polar characteristics, it is not extremely hydrophilic.[3] This value predicts a preference for moderately polar organic solvents over water or very nonpolar solvents like hexane.

Solubility Profile of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Not Specified | 3.48 mg/mL (0.0229 mol/L) | - | [5] |

| Dimethyl Sulfoxide (DMSO) | - | Soluble ("a little") | [6] |

| Methanol | - | Soluble ("a little") | [6] |

| 1,4-Dioxane | - | Implied (used as a reaction solvent) | [3] |

| Dichloromethane | - | Implied (used as a reaction solvent) | [7] |

Note: The quantitative solubility value is provided without a specified solvent and should be treated with caution. The "implied" solubility is inferred from its use as a solvent in published synthetic procedures.

Based on the physicochemical properties discussed in Section 2, a predicted solubility trend can be established:

-

High Solubility Expected: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone. These solvents can engage in strong dipole-dipole interactions with the polar groups of this compound.

-

Moderate Solubility Expected: In polar protic solvents such as Methanol and Ethanol. While these solvents can act as hydrogen bond donors, the overall interaction may be balanced by the energy required to disrupt the solvent's own hydrogen-bonding network. Also, in moderately polar solvents like Dichloromethane and Ethyl Acetate.

-

Low to Negligible Solubility Expected: In nonpolar solvents like Toluene and Hexane. The significant difference in polarity between the solute and these solvents would result in weak intermolecular interactions, making dissolution energetically unfavorable.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for process development or other applications, an empirical determination is essential. The following protocol outlines a robust and widely used method for determining the solubility of a solid compound in a given solvent.

Isothermal Saturation Method followed by UV-Vis Spectroscopic Analysis

This method relies on creating a saturated solution of this compound at a constant temperature and then determining the concentration of the dissolved solute using UV-Vis spectroscopy.

Figure 2. Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a known mass of this compound (e.g., 10 mg) and dissolve it in a known volume (e.g., 100 mL) of the chosen organic solvent in a volumetric flask. This creates a stock solution of known concentration.

-

-

Generation of a Calibration Curve:

-

Perform a series of dilutions of the stock solution to create a set of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound using a UV-Vis spectrophotometer. The solvent used for the dilutions should be the same as the one being tested.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE filter) to remove any suspended solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Practical Implications for Synthesis and Purification

Solvent Selection for Chemical Reactions

The choice of solvent for a reaction involving this compound should be based on the solubility of all reactants and the reaction conditions.

-

For reactions where high concentrations are desired, polar aprotic solvents like DMF or DMSO are likely good choices.

-

For reactions requiring lower temperatures, a solvent with a lower freezing point, such as dichloromethane or acetone, would be suitable, provided the compound has sufficient solubility.

Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds and relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[8] The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

-

Single Solvent Recrystallization: A moderately polar solvent in which this compound exhibits a steep solubility-temperature gradient would be ideal. Alcohols like ethanol or isopropanol are often good candidates for this.

-

Solvent/Anti-Solvent Recrystallization: This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding an "anti-solvent" (in which it is poorly soluble) to induce crystallization.[9] A potential system for this compound could be dissolving it in acetone (good solvent) and then slowly adding hexane (anti-solvent).

Conclusion

While a comprehensive public database of the solubility of this compound in a wide array of organic solvents is currently lacking, a thorough understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. The inherent polarity of the molecule, driven by the nitro, aldehyde, and pyridine functionalities, suggests a preference for polar organic solvents. For applications requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable method for its determination. By integrating theoretical principles with practical experimental design, researchers can effectively harness the synthetic potential of this compound.

References

-

ALFA GROUP. (n.d.). China CAS 1948-33-0 | Tert-Butylhydroquinone Manufacturers and Factory. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). 3-Nitropyridine-2-Carbaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). Chemical Property of 3-Nitropyridine-2-Carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14578929, 4-Nitropicolinaldehyde. Retrieved from [Link]

-

ResearchGate. (2015, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

-

EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14578929, 4-Nitropicolinaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14761467, 6-Nitropicolinaldehyde. Retrieved from [Link]

-

ResearchGate. (2020, August 10). Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6344, Dichloromethane. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 10261-94-6|3-硝基-2-吡啶甲醛|this compound|MFCD10696871-范德生物科技公司 [39.100.107.131]

- 3. lookchem.com [lookchem.com]

- 4. 4-Nitropicolinaldehyde | C6H4N2O3 | CID 14578929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS:10261-94-6, 3-硝基-2-吡啶甲醛-毕得医药 [bidepharm.com]

- 6. alfa-industry.com [alfa-industry.com]

- 7. nva.sikt.no [nva.sikt.no]

- 8. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Nitropicolinaldehyde: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Nitropicolinaldehyde (C₆H₄N₂O₃), a key heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supplemented with practical experimental protocols.

Molecular Structure and its Spectroscopic Implications

This compound, with a molecular weight of 152.11 g/mol [1], possesses a pyridine ring substituted with an aldehyde group at the 2-position and a nitro group at the 3-position. This specific arrangement of electron-withdrawing groups significantly influences the electronic environment of the molecule, which is directly reflected in its spectroscopic data. The aldehyde proton is expected to be highly deshielded in the ¹H NMR spectrum, while the carbons of the pyridine ring will exhibit characteristic shifts in the ¹³C NMR spectrum due to the anisotropic effects of the substituents. The vibrational modes of the nitro and carbonyl groups will give rise to strong, characteristic absorption bands in the IR spectrum. Mass spectrometry will reveal the molecular ion peak and a fragmentation pattern dictated by the relative stability of the resulting fragments.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of the nitro and aldehyde groups, all protons are expected to be shifted downfield.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.2 | s | - |

| H-4 | 8.8 - 9.0 | dd | ~8, 5 |

| H-5 | 7.6 - 7.8 | dd | ~8, 5 |

| H-6 | 8.9 - 9.1 | dd | ~5, 2 |

Interpretation:

-

Aldehyde Proton: The proton of the aldehyde group is the most deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring. It is expected to appear as a singlet in the range of δ 9.9-10.2 ppm.

-

Aromatic Protons: The three protons on the pyridine ring (H-4, H-5, and H-6) will appear in the aromatic region of the spectrum. The exact chemical shifts are influenced by the combined effects of the nitro and aldehyde groups. H-6 is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom and the deshielding effect of the aldehyde group. The coupling between these protons will result in doublet of doublets (dd) splitting patterns, providing valuable information about their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A simulated ¹³C NMR spectrum suggests the following approximate chemical shifts.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C-2 | 152 - 155 |

| C-3 | 148 - 151 |

| C-4 | 125 - 128 |

| C-5 | 128 - 131 |

| C-6 | 150 - 153 |

Interpretation:

-

Carbonyl Carbon: The carbon of the aldehyde group is expected to have the largest chemical shift, typically in the range of δ 190-195 ppm.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the electron-withdrawing nitro group (C-3) and the aldehyde group (C-2), as well as the carbon adjacent to the ring nitrogen (C-6), are expected to be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2850 - 2750 | C-H stretch | Aldehyde |

| 1710 - 1690 | C=O stretch | Aldehyde |

| 1600 - 1450 | C=C and C=N stretch | Aromatic ring |

| 1550 - 1500 | N-O asymmetric stretch | Nitro group |

| 1360 - 1330 | N-O symmetric stretch | Nitro group |

Interpretation:

-

Aldehyde Group: The presence of the aldehyde is confirmed by two key absorptions: the C-H stretch of the aldehyde proton, which typically appears as two weak bands between 2850 and 2750 cm⁻¹, and the strong C=O stretching vibration between 1710 and 1690 cm⁻¹.

-

Nitro Group: The nitro group is characterized by two strong stretching vibrations: the asymmetric N-O stretch between 1550 and 1500 cm⁻¹ and the symmetric N-O stretch between 1360 and 1330 cm⁻¹.

-

Aromatic Ring: The C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 152 | Molecular ion (M⁺) |

| 151 | [M-H]⁺ |

| 122 | [M-NO]⁺ |

| 106 | [M-NO₂]⁺ |

| 78 | Pyridine fragment |

Interpretation:

-

Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is 152.

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds under EI is well-documented. Common fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺), nitric oxide ([M-NO]⁺), and nitrogen dioxide ([M-NO₂]⁺).[2][3] The pyridine ring fragment may also be observed.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific equipment being used.

NMR Spectroscopy Sample Preparation

Figure 2: Workflow for NMR sample preparation.

Detailed Steps:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a small vial.[5][6][7]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet for analysis.

FTIR Spectroscopy Sample Preparation (KBr Pellet Method)

Figure 3: Workflow for FTIR KBr pellet preparation.

Detailed Steps:

-

Grinding: In a clean and dry agate mortar and pestle, grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.[1][8]

-

Pressing the Pellet: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (Direct Infusion ESI-MS)

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-200) and ionization mode (positive or negative).

Conclusion

The spectroscopic data of this compound are highly characteristic and provide a wealth of information for its unambiguous identification and structural verification. The downfield shifted aldehyde proton in the ¹H NMR, the characteristic carbonyl and nitro group vibrations in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all serve as reliable fingerprints for this important molecule. The experimental protocols provided in this guide offer a starting point for researchers to obtain high-quality spectroscopic data for their own samples.

References

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. NMR Sample Preparation. [Link]

-

Chemistry Stack Exchange. NMR sample preparation.........need help!? [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR Solvents [sigmaaldrich.com]

- 5. NMR sample preparation.........need help!? [chemistry.science.narkive.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. eng.uc.edu [eng.uc.edu]

The Cornerstone Aldehyde: A Technical Guide to the Synthesis and Strategic Application of 3-Nitropicolinaldehyde

Preamble: The Strategic Importance of a Heterocyclic Building Block